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molecular formula C10H12N2O B8334830 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol

Cat. No. B8334830
M. Wt: 176.21 g/mol
InChI Key: MOCHSGMFFIGVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883788B2

Procedure details

Under an argon atmosphere, to a solution of calcium chloride (268 mg) in ethanol (4 mL) were added THF (2.8 mL) and sodium tetrahydroborate (183 mg) and the mixture was stirred at 0° C. for 30 min. Then, a solution of methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate (395 mg) in THF (1.2 mL) was added dropwise, and the mixture was allowed to warm to room temperature and stirred for 18 hr. Under ice-cooling, to the reaction mixture was added 1N hydrochloric acid (4.84 mL), and the mixture was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/methanol) to give the title compound (223 mg).
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Quantity
4.84 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].[N:6]1[C:7]([CH2:15][CH2:16][C:17](OC)=[O:18])=[CH:8][N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=12.Cl>C(O)C.C1COCC1>[N:6]1[C:7]([CH2:15][CH2:16][CH2:17][OH:18])=[CH:8][N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=12 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
268 mg
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
183 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
395 mg
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)CCC(=O)OC
Name
Quantity
1.2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.84 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling, to the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/methanol)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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